(3-Chloro-4-methylquinolin-2-YL)methanol
Overview
Description
(3-Chloro-4-methylquinolin-2-YL)methanol is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . It belongs to the quinoline family, which is known for its versatile applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of (3-Chloro-4-methylquinolin-2-YL)methanol can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and methylation reactions . Industrial production methods often employ green and sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
(3-Chloro-4-methylquinolin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(3-Chloro-4-methylquinolin-2-YL)methanol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylquinolin-2-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
(3-Chloro-4-methylquinolin-2-YL)methanol can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and broader applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
(3-chloro-4-methylquinolin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-8-4-2-3-5-9(8)13-10(6-14)11(7)12/h2-5,14H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLACYZFTKAPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286136 | |
Record name | 3-Chloro-4-methyl-2-quinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926224-23-9 | |
Record name | 3-Chloro-4-methyl-2-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926224-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methyl-2-quinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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